![molecular formula C34H28Cl2F6N2O6S2 B14390493 1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] CAS No. 88465-12-7](/img/structure/B14390493.png)
1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] is a complex organic compound characterized by its unique structure, which includes disulfide linkages, nitro groups, and trifluoromethyl-substituted benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of Disulfide Linkages: This step involves the reaction of thiol groups with oxidizing agents to form disulfide bonds.
Introduction of Nitro Groups: Nitration reactions are employed to introduce nitro groups onto the aromatic rings.
Substitution Reactions: Halogenation and other substitution reactions are used to introduce chloro and trifluoromethyl groups onto the benzene rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas and catalysts.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzene derivatives.
Scientific Research Applications
1,1’-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1’-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the disulfide linkages can undergo cleavage and reformation, affecting the compound’s biological activity. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-{Disulfanediylbis[(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]
- 1,1’-(Disulfanediyldi-4,1-phenylene)diethanone
Uniqueness
1,1’-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] is unique due to its combination of disulfide linkages, nitro groups, and trifluoromethyl-substituted benzene rings. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88465-12-7 |
|---|---|
Molecular Formula |
C34H28Cl2F6N2O6S2 |
Molecular Weight |
809.6 g/mol |
IUPAC Name |
2-chloro-1-[3-[2-[2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]butan-2-yldisulfanyl]butan-2-yl]-4-nitrophenoxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C34H28Cl2F6N2O6S2/c1-5-31(3,23-17-21(9-11-27(23)43(45)46)49-29-13-7-19(15-25(29)35)33(37,38)39)51-52-32(4,6-2)24-18-22(10-12-28(24)44(47)48)50-30-14-8-20(16-26(30)36)34(40,41)42/h7-18H,5-6H2,1-4H3 |
InChI Key |
MXJGHZGEVXWYRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])SSC(C)(CC)C3=C(C=CC(=C3)OC4=C(C=C(C=C4)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol](/img/structure/B14390423.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)
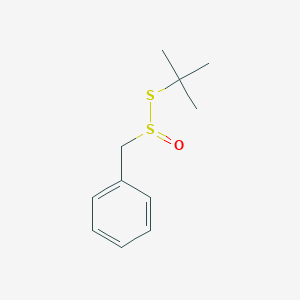
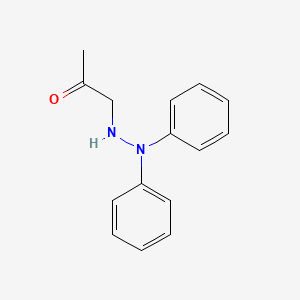
![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)


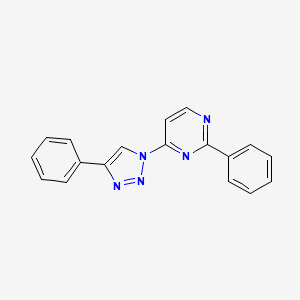
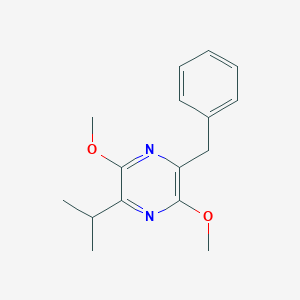

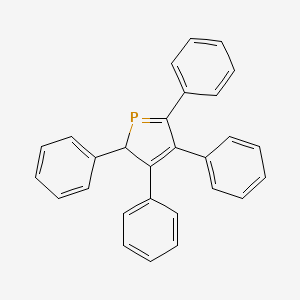
![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
